molecular formula C16H17N3O2S B2746882 N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide CAS No. 73696-42-1

N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

Cat. No.: B2746882
CAS No.: 73696-42-1
M. Wt: 315.39
InChI Key: CFPSZBWHDQBUBU-UHFFFAOYSA-N
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Description

N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is an intricate compound featuring both benzamide and benzothiophene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can be achieved through several synthetic routes, primarily involving the following steps:

  • Formation of the Benzothiophene Core: : This involves cyclization reactions using 2-mercaptobenzoic acid and acylating agents under acidic or basic conditions.

  • Introduction of the Hydrazinylcarbonyl Group: : Hydrazine derivatives can be introduced through nucleophilic substitution reactions at specific positions on the benzothiophene ring.

  • Formation of the Benzamide Group: : This is typically achieved via amidation reactions using benzoyl chloride and ammonia or amines in the presence of a catalyst.

Industrial Production Methods

Industrial production generally scales up the aforementioned synthetic routes, with optimizations in reaction conditions, such as temperature control, solvent selection, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often forming sulfoxides or sulfones depending on the oxidizing agents used.

  • Reduction: : Reduction reactions can yield simpler amine derivatives or other reduced forms.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions can modify the compound’s structure.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution Reagents: : Halogens, alkylating agents.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Simplified amine derivatives.

  • Substitution: : Various functionalized benzothiophene derivatives.

Scientific Research Applications

Chemistry

N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology

This compound exhibits potential as a biological probe, allowing scientists to explore enzyme interactions and cellular processes.

Medicine

Preliminary studies suggest potential pharmacological applications, including anti-inflammatory and anticancer properties.

Industry

It may serve as a precursor in the synthesis of industrial dyes and pigments due to its complex structure and reactivity.

Mechanism of Action

The mechanism of action involves interactions with various molecular targets, including enzymes and receptors. The compound may inhibit specific pathways, leading to biological effects such as reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(hydrazinylcarbonyl)-benzothiophene]benzamide

  • N-[4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

Uniqueness

N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide stands out due to the unique positioning of functional groups, offering distinct reactivity and interactions in scientific applications.

Hope this detailed breakdown enriches your understanding of this fascinating compound! Anything specific you'd like to dive deeper into?

Properties

IUPAC Name

N-[3-(hydrazinecarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c17-19-15(21)13-11-8-4-5-9-12(11)22-16(13)18-14(20)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,17H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPSZBWHDQBUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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